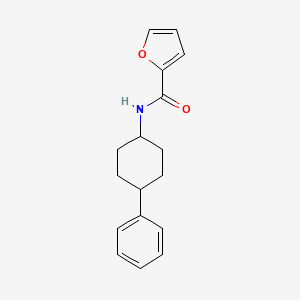
N-(4-phenylcyclohexyl)-2-furamide
Overview
Description
“N-(4-phenylcyclohexyl)-2-furamide” is a complex organic compound. Based on its name, it likely contains a furamide group (a furan ring attached to an amide group) and a phenylcyclohexyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl and furan rings .Chemical Reactions Analysis
The reactivity of “this compound” would depend on its molecular structure. The presence of the amide group could make it a participant in various chemical reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Safety and Hazards
Mechanism of Action
Target of Action
N-(4-phenylcyclohexyl)-2-furamide is a complex compound that has been studied for its potential interactions with various targets. Compounds containing phenylcyclohexyl moieties have been studied as modulators . For instance, compounds based on (4-phenylcyclohexyl)piperazine derivatives have been described as calcium ion channel modulators . These compounds were found to have an action mechanism similar to that of calmodulin, a calcium-binding protein .
Mode of Action
For example, (4-phenylcyclohexyl)piperazine derivatives were found to act as biomimetic materials . This suggests that this compound might interact with its targets in a similar way, mimicking the action of natural biological substances.
Biochemical Pathways
Related compounds have been found to affect calcium ion channels . This suggests that this compound might also influence calcium ion channels and their downstream effects. Calcium ion channels play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
Related compounds have been found to have therapeutic effects in the treatment of various conditions, such as pendred’s syndrome, crohn’s disease, lowe’s syndrome, dent’s disease, gitelman’s syndrome, nephrolithiasis, and others . This suggests that this compound might also have potential therapeutic effects.
properties
IUPAC Name |
N-(4-phenylcyclohexyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(16-7-4-12-20-16)18-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-7,12,14-15H,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMSCACDPAHSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3464791.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3464795.png)
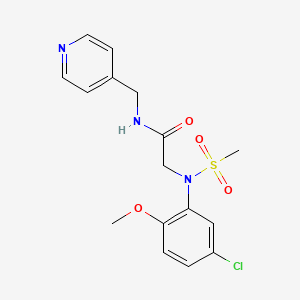
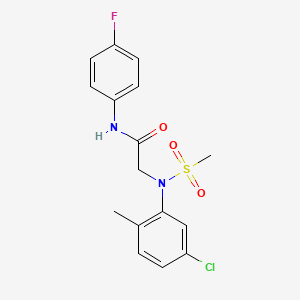
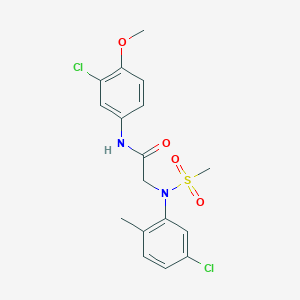
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide](/img/structure/B3464835.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3464842.png)
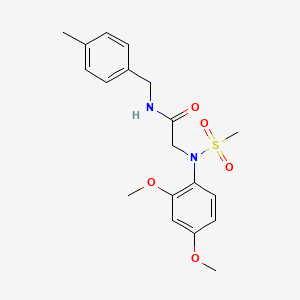
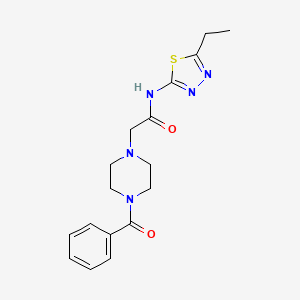
![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3464864.png)
![N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B3464871.png)
![dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate](/img/structure/B3464879.png)